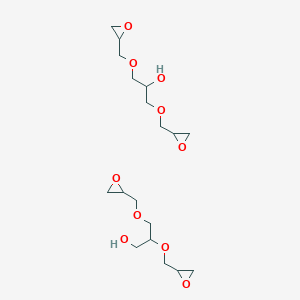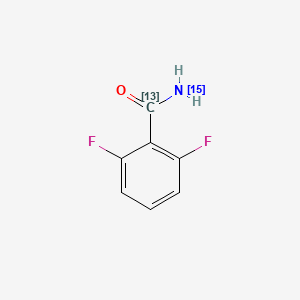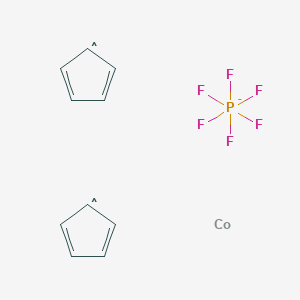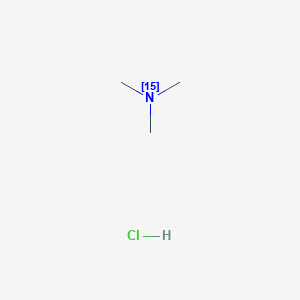
1-bromo-6-iodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- The compound’s structure consists of a six-membered carbon ring with alternating single and double bonds, along with the halogen substituents.
- Its molecular formula is C6H6BrI1C6 .
1-Bromo-6-iodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene: is a complex organic compound with a fused cyclohexatriene ring system. It contains both bromine and iodine atoms, as well as a carbon-13 isotope substitution in the cyclohexane ring.
Vorbereitungsmethoden
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature. it likely involves the selective bromination and iodination of a precursor cyclohexatriene derivative.
- Industrial production methods may involve isotopic labeling techniques to incorporate carbon-13 into the cyclohexane ring.
Analyse Chemischer Reaktionen
- 1-Bromo-6-iodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene can participate in various reactions:
- Halogenation : It undergoes halogenation reactions due to the presence of bromine and iodine atoms.
- Substitution Reactions : The halogens can be replaced by other functional groups.
- Ring-Closing Reactions : The cyclohexatriene ring can participate in Diels-Alder reactions or other cyclization processes.
- Common reagents include bromine, iodine, Lewis acids, and nucleophiles.
Wissenschaftliche Forschungsanwendungen
- Chemistry : Researchers study this compound’s reactivity, isotopic effects, and stereochemistry.
- Biology : It may serve as a probe in metabolic studies or drug development.
- Medicine : Investigating its biological activity could reveal potential therapeutic applications.
- Industry : Isotopically labeled compounds find use in tracer studies and NMR spectroscopy.
Wirkmechanismus
- The exact mechanism of action for this compound depends on its specific interactions with biological targets. Further research is needed.
- Potential molecular targets could include enzymes, receptors, or cellular pathways.
Vergleich Mit ähnlichen Verbindungen
- Unfortunately, I couldn’t find direct analogs of this compound. Its uniqueness lies in the combination of isotopic labeling and halogenation.
- Similar compounds might include other halogenated cyclohexatrienes or isotopically labeled derivatives.
Remember that while the compound’s existence is plausible, detailed experimental data and literature references are scarce. Researchers interested in this compound should explore its synthesis and properties further
Eigenschaften
CAS-Nummer |
1173023-32-9 |
|---|---|
Molekularformel |
C6H4BrI |
Molekulargewicht |
288.86 g/mol |
IUPAC-Name |
1-bromo-6-iodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene |
InChI |
InChI=1S/C6H4BrI/c7-5-3-1-2-4-6(5)8/h1-4H/i1+1,2+1,3+1,4+1,5+1,6+1 |
InChI-Schlüssel |
OIRHKGBNGGSCGS-IDEBNGHGSA-N |
Isomerische SMILES |
[13CH]1=[13CH][13CH]=[13C]([13C](=[13CH]1)Br)I |
Kanonische SMILES |
C1=CC=C(C(=C1)Br)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1R,4S,12S,13R,16S)-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6-dien-17-one](/img/structure/B12059612.png)


![2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]acetic acid](/img/structure/B12059632.png)



![3,6-Ditert-butyl-9-[6-(3,6-ditert-butylcarbazol-9-yl)-9-ethylcarbazol-3-yl]carbazole](/img/structure/B12059654.png)




